molecular formula C27H26N2O4 B7704429 N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No. B7704429
M. Wt: 442.5 g/mol
InChI Key: VOMYVBJASKGZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as DMQD and is a member of the benzamide family.

Mechanism of Action

The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. DMQD has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
DMQD has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DMQD has also been shown to have antibacterial and antifungal properties. Additionally, DMQD has been shown to be a fluorescent probe for detecting metal ions in biological samples.

Advantages and Limitations for Lab Experiments

DMQD has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. DMQD is also a fluorescent probe for detecting metal ions in biological samples. However, DMQD has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. Additionally, the mechanism of action of DMQD is not fully understood, which makes it difficult to study its effects.

Future Directions

There are several future directions for research on DMQD. One potential direction is to study its potential as a treatment for cancer. DMQD has been shown to inhibit the growth of cancer cells and induce apoptosis, so it may have potential as a cancer treatment. Another potential direction is to study its potential as a fluorescent probe for detecting metal ions in biological samples. DMQD has been shown to be effective in this application, so further research may lead to new diagnostic tools for detecting metal ions in biological samples. Finally, further research is needed to fully understand the mechanism of action of DMQD and its effects on biological systems.

Synthesis Methods

DMQD can be synthesized using a multistep process that involves the reaction of 2,4-dimethylphenyl isocyanate with 3,4-dimethoxybenzyl alcohol. The product of this reaction is then reacted with 2-hydroxy-3-quinoline carboxaldehyde to yield DMQD. The synthesis of DMQD is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DMQD has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. DMQD has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, DMQD has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-17-9-11-23(18(2)13-17)29(27(31)20-10-12-24(32-3)25(15-20)33-4)16-21-14-19-7-5-6-8-22(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMYVBJASKGZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.